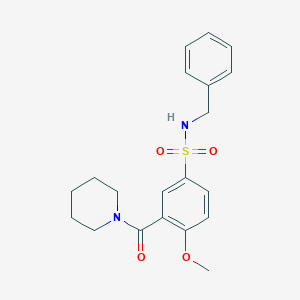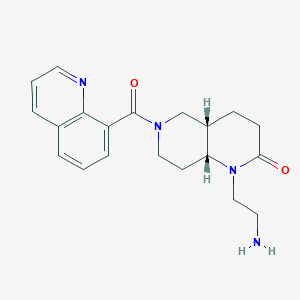![molecular formula C22H23N3O4S B5380030 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide](/img/structure/B5380030.png)
2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This chemical compound is commonly known as BMS-986177 and belongs to the class of drugs called selective androgen receptor modulators (SARMs).
Mécanisme D'action
BMS-986177 works by selectively binding to androgen receptors in the body, which are responsible for regulating muscle growth and bone density. Unlike traditional anabolic steroids, which bind to androgen receptors indiscriminately, BMS-986177 is selective in its binding, which reduces the risk of unwanted side effects such as prostate enlargement and hair loss.
Biochemical and Physiological Effects:
The primary biochemical and physiological effects of BMS-986177 include increased muscle growth, improved bone density, and enhanced athletic performance. Studies have shown that this compound can increase muscle mass by up to 50% in animal models, making it a promising candidate for the treatment of muscle wasting diseases. Additionally, BMS-986177 has been shown to improve bone density and reduce the risk of fractures in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using BMS-986177 in lab experiments is its selectivity in binding to androgen receptors, which reduces the risk of unwanted side effects. Additionally, this compound has a long half-life, which makes it ideal for use in long-term studies. However, one of the limitations of using BMS-986177 in lab experiments is its high cost and limited availability, which can make it difficult to obtain for some researchers.
Orientations Futures
There are several potential future directions for the research and development of BMS-986177. One area of focus is the potential use of this compound in the treatment of muscle wasting diseases such as sarcopenia and cachexia. Additionally, researchers are exploring the use of BMS-986177 in the treatment of osteoporosis and other bone-related disorders. Another potential future direction is the development of more selective and potent 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide based on the structure of BMS-986177.
Conclusion:
In conclusion, BMS-986177 is a promising chemical compound that has potential applications in various fields of scientific research. Its selectivity in binding to androgen receptors makes it a safer alternative to traditional anabolic steroids, and its potential to enhance muscle growth and improve bone density makes it a promising candidate for the treatment of muscle wasting diseases and osteoporosis. While there are limitations to its use in lab experiments, the future directions for research and development of BMS-986177 are promising and could lead to significant advancements in the field of sports medicine and beyond.
Méthodes De Synthèse
The synthesis of BMS-986177 involves a multi-step process that starts with the reaction of 2-methylphenol with 4-chloro-3-nitrobenzenesulfonyl chloride in the presence of sodium hydroxide. This reaction produces 2-(4-chloro-3-nitrobenzenesulfonyl)-2-methylphenol, which is then reacted with 3-pyridinemethanol in the presence of potassium carbonate to obtain 2-(4-chloro-3-nitrobenzenesulfonyl)-2-methyl-3-pyridinemethanol. The final step involves the reduction of the nitro group to an amine group using palladium on carbon and hydrogen gas in the presence of benzylamine to obtain the final product, BMS-986177.
Applications De Recherche Scientifique
BMS-986177 has potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of sports medicine, where it is used to enhance muscle growth and improve athletic performance. BMS-986177 is also being studied for its potential use in the treatment of muscle wasting diseases such as sarcopenia and cachexia. Additionally, this compound has shown promising results in the treatment of osteoporosis and other bone-related disorders.
Propriétés
IUPAC Name |
2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-17-12-20(30(27,28)25-15-18-6-3-2-4-7-18)9-10-21(17)29-16-22(26)24-14-19-8-5-11-23-13-19/h2-13,25H,14-16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVTYLGUSQRKSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OCC(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379959.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2,2-dimethylcyclopropanecarboxamide](/img/structure/B5379964.png)
![2-{[(5-methyl-8-nitro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5379979.png)


![ethyl 4-[2-[2-(5-nitro-2-furyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoate](/img/structure/B5379994.png)

![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(1-propyl-1H-imidazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5380011.png)
![(3R*,3aR*,7aR*)-1-(cyclopropylcarbonyl)-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5380032.png)
![1-(4-{1-[2-(1H-imidazol-4-yl)ethyl]-1H-imidazol-2-yl}-3-methylphenyl)-1H-pyrazole](/img/structure/B5380036.png)
![N-{3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine](/img/structure/B5380037.png)
![1,6-dimethyl-4-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5380045.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-[(3-methoxyphenyl)thio]acetamide](/img/structure/B5380048.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(3-hydroxypropyl)(methyl)amino]nicotinamide](/img/structure/B5380063.png)